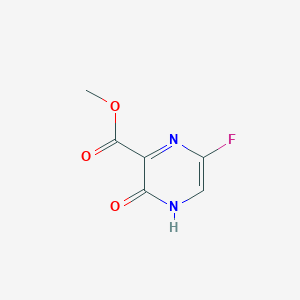
3-(Aminomethyl)phenol hydrochloride
Übersicht
Beschreibung
“3-(Aminomethyl)phenol hydrochloride” is a chemical compound with the molecular formula C7H10ClNO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “3-(Aminomethyl)phenol hydrochloride” is represented by the formula C7H10ClNO . The molecular weight is 159.61 .Chemical Reactions Analysis
Phenols, which are structurally similar to “3-(Aminomethyl)phenol hydrochloride”, are known to be highly reactive substrates for various chemical reactions. These include electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Wissenschaftliche Forschungsanwendungen
Saluretic and Diuretic Agents
3-(Aminomethyl)phenol hydrochloride has been explored in the development of new saluretic and diuretic agents. Studies have synthesized and tested derivatives of 2-(aminomethyl)phenol for their saluretic and diuretic effects in rats and dogs. Specific compounds like 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride and 7-(aminomethyl)-6-hydroxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene hydrochloride showed high activity in this regard (Deana et al., 1983).
High-Ceiling Diuretics
Research has also focused on developing [(aminomethyl)aryloxy]acetic acid esters, a new class of high-ceiling diuretics. The effects of nitrogen and aromatic nuclear substitution in these compounds have been evaluated for their potential as diuretics (Lee et al., 1984).
One-Pot Synthesis Methods
Efforts in synthesizing 2-(N-substituted aminomethyl) phenols have utilized "One-pot" synthesis methods, which have proven to be greener and more efficient compared to "step-by-step" methods. These compounds were synthesized from amino acid esters hydrochloride and salicylaldehyde (Liu Han-wen, 2010).
Reactivity Studies
Studies comparing the reactivity of ortho- and para-positions of 3-hydroxypyridine and 6-methyl-3-hydroxypyridine during aminomethylation have been conducted. These studies offer insights into the substitution patterns and reactivity of related compounds (Smirnov et al., 1965).
Metallohydrolase Biomimetics
Research on metallohydrolase biomimetics involving 3-(Aminomethyl)phenol hydrochloride has been carried out. Specifically, dinuclear complexes mimicking the coordination environment of metallohydrolase active sites have been synthesized and studied for their catalytic activity and potential applications (Peralta et al., 2010).
Renewable Building Blocks in Polybenzoxazine
Phloretic acid, closely related to 3-(Aminomethyl)phenol, has been explored as a renewable building block for polybenzoxazine, a class of thermosetting resins. This research demonstrates the potential of using renewable phenolic compounds in material science applications (Trejo-Machin et al., 2017).
Synthesis of Modified 2-(Aminomethyl)phenols
The synthesis and testing of modified 2-(aminomethyl)phenols have been conducted to explore their potential as saluretic and diuretic agents. The impact of functional group reorientation and modification on these compounds' activities was a key focus of the study (Stokker et al., 1981).
Benzoxazine Synthesis and Intermediates
Research has also been carried out on the synthesis of 2-(aminomethyl)phenol and its derivatives as reactants for 1,3-benzoxazines, highlighting the versatility of these compounds in benzoxazine synthesis (Cui et al., 2020).
Wastewater-Free Synthesis Approaches
A study on the wastewater-free synthesis of m-aminophenol and 3-(dibutylamino)phenol, related to 3-(Aminomethyl)phenol hydrochloride, has provided insights into environmentally friendly synthesis methods for these important organic chemical intermediates (Mao et al., 2020).
Bulk Alkylaminophenol Chelates
Research on bulky alkylaminophenol chelates has been conducted, focusing on the synthesis and potential applications of these N,O-ligands in coordination chemistry and responsive systems (Olesiejuk et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
3-(Aminomethyl)phenol hydrochloride, also known as 3-aminophenol, is an organic compound and a derivative of phenol . It is primarily used in the study of the mechanism of action of drugs and other compounds
Mode of Action
3-(Aminomethyl)phenol hydrochloride acts as a nucleophile and an oxidizing agent . As a nucleophile, it donates an electron pair to form a chemical bond. As an oxidizing agent, it accepts electrons from another reactant in a redox chemical reaction .
Biochemical Pathways
It is known that phenol derivatives can be used in the production of phenol via various biosynthesis pathways .
Result of Action
It has been shown to have some anti-inflammatory properties .
Eigenschaften
IUPAC Name |
3-(aminomethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4,9H,5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOPIURUTIVUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622122 | |
| Record name | 3-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)phenol hydrochloride | |
CAS RN |
13269-15-3 | |
| Record name | 3-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B3021397.png)









![1-[(3-Fluorophenyl)acetyl]piperazine](/img/structure/B3021414.png)
![3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3021417.png)
![3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3021418.png)